molecular formula C18H22N4O3S B2487335 N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 923679-69-0

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No. B2487335
CAS RN: 923679-69-0
M. Wt: 374.46
InChI Key: CDHWLWOKDPZWGO-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by their complex structures, including cyclopropyl groups, imidazolyl moieties, and acetamide functionalities. These features suggest potential bioactivity, making its synthesis and characterization of significant interest in medicinal chemistry and pharmaceutical sciences.

Synthesis Analysis

Synthesis of complex molecules like this typically involves multi-step reactions, starting from simpler precursors. Techniques such as conformational restriction via cyclopropane units have been employed to improve activity and specificity of biologically active compounds, as seen in the work by Kazuta et al. (2003) on histamine H3 receptor agonists (Kazuta et al., 2003).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using NMR and X-ray crystallography, as demonstrated by Yu et al. (2014), who characterized similar derivatives through these techniques (Yu et al., 2014). These methods provide insights into the conformation and configuration, essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Compounds with imidazolyl and acetamide groups can participate in various chemical reactions, offering pathways for further functionalization. The reactivity can be influenced by the presence of substituents, as seen in the synthesis of β-lactam carbenes and their reaction with 2-pyridyl isonitriles, leading to fluorescent probes for mercury ion detection (Shao et al., 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of chemical compounds. These properties are typically assessed through experimental studies, as seen in the evaluation of novel Co(II) and Cu(II) coordination complexes for their antioxidant activity, which also involves physical property assessment (Chkirate et al., 2019).

Chemical Properties Analysis

The chemical behavior of compounds, including reactivity, stability, and interactions with biological systems, is fundamental to their application. Research on similar compounds, such as the synthesis of N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides, explores these aspects to determine potential uses in medicinal chemistry (Rao & Reddy, 1994).

Scientific Research Applications

Conformational Restriction of Histamine

Research on cyclopropane-based conformationally restricted analogues of histamine, including compounds with structures similar to the requested compound, has shown potential applications in the development of selective agonists for histamine receptors. For example, a study demonstrated that certain analogues were identified as potent histamine H3 receptor agonists, indicating their significance in therapeutic applications for neurological and inflammatory disorders (Kazuta et al., 2003).

Heterocycle Synthesis

Thiourea-acetamides, closely related to the requested compound, serve as precursors for synthesizing various heterocycles in one-pot cascade reactions. This approach is noted for its excellent atom economy and has been used to create imidazo[1,2-c]pyrimidines and thiazolidines, among others, highlighting its utility in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).

Fluorescent Probes for Mercury Ion

Compounds incorporating the imidazo[1,2-a]pyridine framework, similar to the target molecule, have been developed as efficient fluorescent probes for mercury ions. These probes demonstrate significant potential for environmental monitoring and the detection of heavy metals in biological systems (Shao et al., 2011).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and evaluated for their antioxidant activity. The study of their coordination complexes revealed significant antioxidant properties, indicating potential applications in oxidative stress-related diseases and conditions (Chkirate et al., 2019).

Anti-Inflammatory and Antimicrobial Activities

Various derivatives of similar compounds have been explored for their anti-inflammatory and antimicrobial activities. For instance, benzothiazole/benzoxazole derivatives have shown dual inhibition of 5-lipoxygenase and cyclooxygenase, suggesting their use in developing anti-inflammatory drugs (Tariq et al., 2018). Additionally, other studies have synthesized and tested compounds for their antibacterial activity, contributing to the search for new antimicrobial agents (Gullapelli et al., 2014).

properties

IUPAC Name

N-cyclopropyl-2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-12-3-2-4-14(7-12)21-17(25)11-26-18-19-8-15(10-23)22(18)9-16(24)20-13-5-6-13/h2-4,7-8,13,23H,5-6,9-11H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHWLWOKDPZWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(m-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide

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